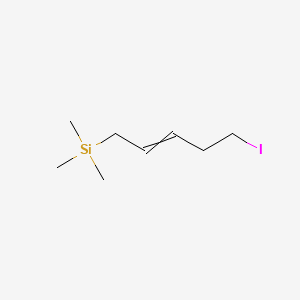

(5-Iodopent-2-en-1-yl)(trimethyl)silane

Description

(5-Iodopent-2-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by a pent-2-enyl chain substituted with an iodine atom at the 5-position and a trimethylsilyl group at the terminal position. Its molecular formula is C₈H₁₇ISi, with a molecular weight of 268.21 g/mol. The compound combines a reactive alkene moiety with a silyl group, making it useful in cross-coupling reactions, hydrosilylation, and as a precursor in organic synthesis. The iodine atom enhances its electrophilicity, enabling participation in halogen exchange or substitution reactions, while the trimethylsilyl group provides steric protection and modulates electronic properties.

Propriétés

Numéro CAS |

105222-91-1 |

|---|---|

Formule moléculaire |

C8H17ISi |

Poids moléculaire |

268.213 |

Nom IUPAC |

5-iodopent-2-enyl(trimethyl)silane |

InChI |

InChI=1S/C8H17ISi/c1-10(2,3)8-6-4-5-7-9/h4,6H,5,7-8H2,1-3H3 |

Clé InChI |

ZYPZKYXJDACQBX-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CC=CCCI |

Synonymes |

Silane, (5-iodo-2-pentenyl)trimethyl- |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Selected Organosilicon Compounds

| Compound Name | Substituent Position | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| (5-Iodopent-2-en-1-yl)(trimethyl)silane | 5-Iodo, 2-ene | Alkene, Trimethylsilyl, Iodo | C₈H₁₇ISi | 268.21 | Cross-coupling, Hydrosilylation |

| (5-Bromopent-1-yn-1-yl)trimethylsilane | 5-Bromo, 1-yne | Alkyne, Trimethylsilyl, Bromo | C₈H₁₅BrSi | 219.19 | Sonogashira coupling |

| (4-Iodophenylethynyl)trimethylsilane | Aromatic, Ethynyl | Aryl, Alkyne, Iodo, Silyl | C₁₁H₁₃ISi | 300.21 | Polymer synthesis, Electronics |

| (4S,5R)-5-Ethyl-4-methylcyclopenten-1-ylsilane | Cyclic, Chiral | Cyclopentene, Trimethylsilyl | C₁₁H₂₂Si | 182.38 | Asymmetric catalysis |

Key Observations:

Halogen vs. Silyl Reactivity: The iodine substituent in the target compound enhances its electrophilicity compared to the bromo analog , making it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Bromine in (5-Bromopent-1-yn-1-yl)trimethylsilane facilitates alkynylation in Sonogashira reactions due to the alkyne-silyl synergy .

Alkene vs. Alkyne Functionality :

- The pent-2-enyl group in the target compound enables regioselective hydrosilylation or Diels-Alder reactions, unlike the alkyne in (5-Bromopent-1-yn-1-yl)trimethylsilane, which is tailored for cross-couplings .

Aromatic vs. Aliphatic Systems :

- (4-Iodophenylethynyl)trimethylsilane exhibits enhanced stability and π-conjugation due to its aromatic system, making it suitable for conductive polymers. In contrast, the aliphatic chain in the target compound offers flexibility in functionalization.

Steric and Electronic Effects :

- Chiral silyl compounds like (4S,5R)-5-Ethyl-4-methylcyclopenten-1-ylsilane are specialized for asymmetric catalysis, whereas the target compound’s linear structure favors straightforward coupling reactions.

Reactivity and Stability

Table 2: Comparative Reactivity Data

| Compound | Thermal Stability (°C) | Reaction with Grignard Reagents | Halogen Exchange Efficiency |

|---|---|---|---|

| (5-Iodopent-2-en-1-yl)(trimethyl)silane | 80–100 | Moderate | High (I → Br/Cl) |

| (5-Bromopent-1-yn-1-yl)trimethylsilane | 70–90 | High (alkyne activation) | Low |

| (4-Iodophenylethynyl)trimethylsilane | 120–140 | Low (aryl stability) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.